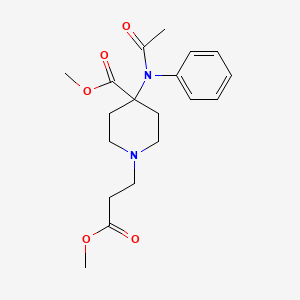

N'-Despropionyl-N'-acetyl remifentanil

Description

Structure

3D Structure

Properties

CAS No. |

1332691-33-4 |

|---|---|

Molecular Formula |

C19H26N2O5 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C19H26N2O5/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2/h4-8H,9-14H2,1-3H3 |

InChI Key |

VXTYGHGIRGXRTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of N Despropionyl N Acetyl Remifentanil

Synthetic Pathways for Research Standards of N'-Despropionyl-N'-acetyl Remifentanil

The generation of high-purity analytical standards of this compound is not undertaken for therapeutic use but is essential for the accurate detection and quantification of this impurity in batches of its parent compound, remifentanil. axios-research.comsynzeal.com

Rational Design and Precursor Chemistry

The rational design for the synthesis of this compound stems from an understanding of the established synthetic routes for remifentanil. The synthesis of remifentanil, a 4-anilidopiperidine derivative, typically concludes with the acylation of a secondary amine precursor. google.com Specifically, remifentanil is formed by reacting its key precursor, known as remifentanil EP impurity A or norcarfentanil, with propionyl chloride. synzeal.comscielo.br

The synthesis of this compound is therefore a directed modification of this final step. Instead of introducing a propionyl group, an acetyl group is added. The primary precursor for this targeted synthesis is Methyl 4-(phenylamino)piperidine-4-carboxylate, the same core structure used in various remifentanil synthesis pathways before the final acylation. google.comscielo.br The reaction involves the N-alkylation of this piperidine (B6355638) with methyl acrylate (B77674) to add the characteristic propanoate side chain, followed by the crucial N-acetylation of the anilide nitrogen using an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This contrasts with remifentanil synthesis, which uses propionyl chloride. google.com

Optimization of Synthetic Methodologies for Analytical Purity

Achieving analytical purity is the paramount goal in synthesizing a reference standard. The optimization process focuses on maximizing the yield of the desired N'-acetyl compound while minimizing the formation of side products. Key parameters for optimization include reaction temperature, choice of solvent, and the stoichiometry of the reactants.

A significant challenge is preventing the formation of remifentanil, which could occur if any propionylating agents are present as contaminants. Likewise, incomplete acetylation would leave unreacted precursor in the final mixture. Therefore, purification is a critical step. Methodologies such as column chromatography and recrystallization are employed to isolate the this compound from the reaction mixture, ensuring a high degree of purity necessary for its use as a certified reference material. sigmaaldrich.comveeprho.com The final product is meticulously characterized to confirm its identity and purity, meeting stringent regulatory compliance standards. axios-research.com

Structural Elucidation and Confirmation Methodologies

Definitive confirmation of the molecular structure of this compound is accomplished through a combination of advanced analytical techniques.

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy for Isomer Differentiation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The key distinguishing feature in the ¹H NMR spectrum is the presence of a sharp singlet signal corresponding to the methyl protons of the acetyl group (N-C(O)CH₃). This signal would replace the characteristic triplet and quartet signals of the ethyl group found in the propionyl moiety of remifentanil.

Furthermore, N-acetylated molecules of this type can exhibit a phenomenon known as rotational isomerism (rotamers) due to the high energy barrier to rotation around the amide (N-C(O)) bond. researchgate.net This can result in the appearance of two distinct sets of peaks for adjacent protons and carbons in the NMR spectrum at room temperature, complicating the spectral analysis but also providing deep structural insight. Variable temperature NMR studies can be used to investigate these dynamics; as the temperature increases, the rate of rotation increases, causing the distinct rotamer signals to coalesce into single, averaged peaks. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compound. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy. For this compound, HRMS is used to obtain an exact mass measurement that can be compared against the theoretical mass calculated from its molecular formula, C₁₉H₂₆N₂O₅. ncats.iosynzeal.comnih.gov

The precise mass provided by HRMS allows for the unambiguous determination of the molecular formula, effectively distinguishing it from remifentanil (C₂₀H₂₈N₂O₅) and other potential impurities with different elemental compositions. nih.govresearchgate.net This confirmation is a critical component of the certificate of analysis that accompanies the reference standard. axios-research.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Common Name | Remifentanil Impurity B [EP IMPURITY] | ncats.io |

| Molecular Formula | C₁₉H₂₆N₂O₅ | synzeal.comnih.gov |

| Molecular Weight | 362.42 g/mol | ncats.ionih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₉H₂₆N₂O₅ |

| Remifentanil | C₂₀H₂₈N₂O₅ |

| Norcarfentanil (Remifentanil EP Impurity A) | C₁₇H₂₄N₂O₃ |

| Fentanyl | C₂₂H₂₈N₂O |

| Carfentanil | C₂₄H₃₀N₂O₃ |

| Acetyl fentanyl | C₂₁H₂₆N₂O |

| 4-Piperidone | C₅H₉NO |

| Methyl acrylate | C₄H₆O₂ |

| Propionyl chloride | C₃H₅ClO |

| Acetyl chloride | C₂H₃ClO |

| Acetic anhydride | C₄H₆O₃ |

Metabolic Biotransformation of N Despropionyl N Acetyl Remifentanil

In Vitro Metabolic Studies of N'-Despropionyl-N'-acetyl Remifentanil

In vitro metabolic studies are fundamental in characterizing the biotransformation of a chemical entity. For this compound, while direct metabolic studies are not extensively documented in publicly available literature, its metabolic profile can be inferred from the well-characterized metabolism of its parent compound, remifentanil, and other fentanyl analogs.

This compound is structurally related to remifentanil, and its formation can be hypothesized to occur through metabolic or synthetic pathways involving remifentanil or its precursors.

Remifentanil is unique among the 4-anilidopiperidine class of opioids due to its ester structure, which makes it susceptible to rapid hydrolysis by non-specific esterases present in the blood and tissues. nih.govnih.gov This widespread extrahepatic metabolism results in an extremely rapid clearance. nih.gov The primary metabolic pathway of remifentanil is the hydrolysis of the methyl propionate (B1217596) ester linkage, leading to the formation of remifentanil acid (GI90291), a carboxylic acid metabolite with negligible pharmacological activity. researchgate.net

The formation of derivatives such as this compound could potentially arise from alternative metabolic pathways or as impurities from the synthesis process. The enzymatic environment, rich in esterases, that is responsible for remifentanil's rapid breakdown could theoretically contribute to the formation of various derivatives if appropriate precursors are present.

| Parent Compound | Enzyme | Primary Metabolic Reaction | Major Metabolite | Metabolite Activity |

|---|---|---|---|---|

| Remifentanil | Non-specific esterases | Ester hydrolysis | Remifentanil Acid (GI90291) | Essentially inactive |

For many fentanyl analogs, N-dealkylation is a significant metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process involves the removal of the N-phenethyl group, leading to the formation of nor-metabolites. nih.govresearchgate.net In the context of remifentanil, a minor metabolic pathway involves N-dealkylation to form norcarfentanil. researchgate.net

Acyl hydrolysis is another relevant pathway. The structure of this compound suggests a despropionylation and subsequent acetylation of the anilide nitrogen of a remifentanil-like precursor. While the precise enzymatic pathway for the formation of this compound is not explicitly detailed in the literature, it would involve the cleavage of the propionyl group and the addition of an acetyl group.

Given the absence of direct metabolic studies on this compound, its primary metabolites can be predicted based on its chemical structure, which features two ester linkages. It is highly probable that, similar to remifentanil, this compound would undergo rapid hydrolysis of its ester groups by non-specific esterases.

The predicted primary metabolic pathways would likely be:

Hydrolysis of the methyl ester at the piperidine (B6355638) ring: This would result in a carboxylic acid metabolite.

Hydrolysis of the methyl ester of the propanoic acid side chain: This would also yield a carboxylic acid derivative.

The simultaneous or sequential hydrolysis of both ester groups would lead to a dicarboxylic acid metabolite. Further metabolism could involve modifications of the N-acetyl group.

| Putative Metabolic Pathway | Predicted Primary Metabolite | Key Structural Change |

|---|---|---|

| Ester Hydrolysis (Piperidine moiety) | 4-(Acetyl(phenyl)amino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylic acid | Cleavage of the methyl ester at C4 of the piperidine ring |

| Ester Hydrolysis (Propanoic acid side chain) | Methyl 4-(acetyl(phenyl)amino)-1-(2-carboxyethyl)piperidine-4-carboxylate | Cleavage of the methyl ester on the propanoic acid side chain |

| Dual Ester Hydrolysis | 4-(Acetyl(phenyl)amino)-1-(2-carboxyethyl)piperidine-4-carboxylic acid | Cleavage of both methyl ester groups |

Phase II metabolism involves the conjugation of a drug or its metabolites with endogenous molecules to increase their water solubility and facilitate excretion. reactome.orguomus.edu.iqdrughunter.com Common Phase II reactions include glucuronidation and sulfation. drughunter.com For fentanyl and its analogs, Phase II metabolites, particularly glucuronide conjugates of hydroxylated metabolites, have been identified. nih.gov

If the primary metabolism of this compound results in metabolites with suitable functional groups (e.g., hydroxyl groups formed through oxidative metabolism, or the existing carboxylic acid groups), these could undergo Phase II conjugation. For instance, the carboxylic acid metabolites predicted in the previous section could potentially form acyl glucuronides. It is important to note that acyl glucuronides can sometimes be reactive metabolites.

The metabolic profiling of xenobiotics is heavily reliant on various in vitro biological models that mimic the metabolic processes in the body. springernature.com

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver cells and are a rich source of CYP enzymes. nih.govsemanticscholar.org They are widely used to study Phase I metabolic pathways, such as N-dealkylation and hydroxylation, and to assess metabolic stability. nih.govresearchgate.net For a compound like this compound, HLMs would be instrumental in investigating its potential for CYP-mediated metabolism.

Recombinant Enzymes: Specific drug-metabolizing enzymes, produced through recombinant DNA technology, allow for the investigation of the precise contribution of a single enzyme to a particular metabolic reaction. For example, recombinant CYP3A4 has been used to study its role in the metabolism of fentanyl. nih.gov

These in vitro models are typically used in conjunction with advanced analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), to separate, identify, and characterize the metabolites formed. researchgate.net

Enzymatic Pathways of Formation from Remifentanil and Related Precursors

Comparative Metabolic Profiles of this compound

In the absence of direct research, the metabolic fate of this compound can be inferred by examining the known metabolic pathways of its parent compound, remifentanil, and structurally related fentanyl derivatives.

Comparison with Parent Compound Remifentanil's Biotransformation

Remifentanil is distinguished by its unique and rapid metabolism. clinicaltrials.gov It is an esterase-metabolised opioid, meaning it is primarily broken down by non-specific esterases found in blood and tissues. clinicaltrials.govnih.gov This process is remarkably fast and leads to the formation of its principal, and largely inactive, metabolite, remifentanil acid. nih.gov The clearance of remifentanil is not significantly dependent on renal or hepatic function for the parent drug itself, although the clearance of remifentanil acid is affected by renal status. nih.gov

Given that this compound retains the core structure of remifentanil, it is plausible that it would also be a substrate for esterase-mediated hydrolysis. The acetyl group introduced in place of the propionyl group would likely be susceptible to similar enzymatic cleavage. However, the rate and extent of this metabolism could differ, potentially altering the compound's pharmacokinetic profile.

Analogous Metabolism to Other Fentanyl Derivatives (e.g., Acetylfentanyl, Despropionyl Fentanyl)

The metabolism of other fentanyl derivatives, such as acetylfentanyl and fentanyl itself, provides further insight into the potential biotransformation of this compound. Fentanyl is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes. frontiersin.orgnih.govmssm.edu The main metabolic pathway is N-dealkylation to form norfentanyl. frontiersin.orgnih.govmssm.edu Other minor pathways include hydroxylation and amide hydrolysis to form despropionyl fentanyl (4-ANPP). nih.govcaymanchem.com

Acetylfentanyl, an N-acetyl analog of fentanyl, undergoes metabolism similar to fentanyl. jst.go.jp Its major metabolite is acetyl norfentanyl, formed via N-dealkylation by CYP450 enzymes. frontiersin.orgnih.gov Other identified metabolites include hydroxylated derivatives and the deacetylated product, 4-ANPP. frontiersin.orgjst.go.jp

Considering these pathways, this compound, which contains a phenethyl group on the piperidine nitrogen, would also be a likely candidate for CYP450-mediated N-dealkylation. This would result in the formation of a nor-remifentanil analog. Additionally, hydroxylation on the phenyl rings or the piperidine ring is a common metabolic route for fentanyl and its analogs and could be anticipated for this compound as well. caymanchem.com

The following table summarizes the primary metabolic pathways of related compounds:

| Compound | Primary Metabolic Pathway(s) | Key Metabolite(s) | Primary Enzymes Involved |

| Remifentanil | Ester hydrolysis | Remifentanil Acid | Non-specific esterases |

| Fentanyl | N-dealkylation, Hydroxylation, Amide hydrolysis | Norfentanyl, Hydroxyfentanyls, Despropionyl fentanyl (4-ANPP) | CYP3A4 |

| Acetylfentanyl | N-dealkylation, Hydroxylation, Deacetylation | Acetyl norfentanyl, Hydroxyacetylfentanyls, 4-ANPP | CYP450 enzymes |

Table 1: Comparative Metabolic Pathways

Analytical Methodologies for Detection and Quantification of N Despropionyl N Acetyl Remifentanil

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of fentanyl-related compounds due to its high sensitivity and specificity. nih.gov

LC-MS/MS is a widely adopted technique for the targeted quantification of synthetic opioids and their metabolites in biological samples. nih.govthermofisher.com The development of a robust LC-MS/MS method for N'-Despropionyl-N'-acetyl remifentanil would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical first step to remove matrix interferences and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed for biological matrices like blood and urine. ovid.com For instance, a simple protein precipitation with acetonitrile (B52724) is often used for plasma samples. mdpi.comresearchgate.net

The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is crucial for the selectivity and sensitivity of the LC-MS/MS method. For related compounds like remifentanil, transition ions have been identified as m/z 377.10 → 113.20. mdpi.comresearchgate.netresearchgate.net For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and product ions would be generated through collision-induced dissociation (CID). The fragmentation pattern would likely involve the cleavage of the ester and amide bonds.

A study on the multiplex detection of 24 fentanyl analogues and metabolites in whole blood utilized a dynamic MRM scan function. nih.gov This approach allows for the monitoring of multiple transitions for different compounds within a single chromatographic run. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Fentanyl Analogs

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 or Biphenyl analytical column researchgate.netnih.gov |

| Mobile Phase A | 10.0 mM ammonium formate and 0.1% formic acid in water nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | 0.5 mL/min mdpi.comresearchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.comresearchgate.netnih.gov |

| Capillary Voltage | 4000 V nih.gov |

LC-HRMS offers the advantage of high mass accuracy and resolution, enabling the identification and confirmation of unknown compounds and their metabolites. escholarship.org This technique is particularly valuable in forensic toxicology for the non-targeted screening of novel synthetic opioids. nih.gov For this compound, LC-HRMS can provide an accurate mass measurement of the precursor ion, which aids in determining its elemental composition.

Furthermore, the fragmentation data obtained from HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can be used for structural elucidation. A study on the identification of fentanyl analogs in horse serum utilized LC-HRMS to detect analytes with high sensitivity and selectivity. escholarship.org

Effective chromatographic separation is essential to resolve this compound from other structurally similar compounds and matrix components. Reversed-phase chromatography using C18 or phenyl-hexyl columns is commonly employed for fentanyl analogs. thermofisher.com

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or ammonium formate, is optimized to achieve good peak shape and retention. nih.govacs.org Gradient elution is often used to separate a wide range of analytes with different polarities in a single run. acs.org For instance, a gradient program can be designed to start with a high percentage of aqueous mobile phase and gradually increase the organic phase to elute more hydrophobic compounds. acs.org

Table 2: Example of a Gradient Elution Program for Fentanyl Analogs

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

|---|---|---|

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 8.0 | 10 | 90 |

| 8.5 | 10 | 90 |

| 8.6 | 90 | 10 |

| 13.5 | 90 | 10 |

This table is based on a method for the multiplex detection of fentanyl analogues and metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While many fentanyl analogs are amenable to GC-MS analysis, derivatization may be necessary for compounds with polar functional groups to improve their volatility and chromatographic performance.

For a compound like this compound, which contains polar functional groups, derivatization techniques such as silylation or acylation could be explored to make it more suitable for GC-MS analysis. Alternatively, the analysis of specific volatile degradation products formed under controlled thermal conditions could be investigated.

A targeted GC-MS method was developed for the confirmation of synthetic opioids and related compounds, demonstrating the utility of this technique for this class of substances. The method utilized a specific stationary phase and optimized temperature programs to achieve the desired separation.

Table 3: General GC-MS Parameters for Synthetic Opioid Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatography | |

| Column | Nonpolar capillary column (e.g., CBP-1) oup.com |

| Injection Mode | Split or splitless |

| Carrier Gas | Helium or Nitrogen oup.com |

| Oven Program | Temperature programmed from a low to a high temperature oup.com |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

Advanced Mass Spectrometric Analysis

Advanced mass spectrometric techniques, such as high-resolution tandem mass spectrometry (MS/MS) and ion mobility spectrometry-mass spectrometry (IMS-MS), can provide additional dimensions of separation and characterization for complex samples.

High-resolution MS/MS provides detailed structural information through the analysis of fragmentation patterns. The protonated forms of fentanyl analogs have been shown to exhibit two baseline-separated ion mobility distributions, which produce different MS/MS patterns. osti.gov This phenomenon can be exploited to differentiate fentanyl analogs from other compounds without relying on reference standards. osti.gov

Ion mobility spectrometry separates ions based on their size, shape, and charge, offering an additional separation dimension to chromatography and mass spectrometry. This can be particularly useful for resolving isomeric compounds that are difficult to separate by chromatography alone. acs.org

Fragmentation Pattern Elucidation and Diagnostic Ion Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the identification of fentanyl-related compounds. The fragmentation patterns observed under techniques like electrospray ionization (ESI) are critical for structural elucidation. For fentanyl and its derivatives, fragmentation typically occurs at the bonds adjacent to nitrogen atoms. nih.gov

A detailed study of fentanyl derivatives using high-resolution mass spectrometry revealed that characteristic ions are formed, which can help in identifying new analogs by calculating the masses of individual substituents. nih.gov Research on fentanyl analogs has shown that they can produce two distinct gas-phase structures (protomers) under ESI, each yielding different MS/MS patterns. Both structures, however, tend to produce high-intensity fragments resulting from cleavage at the amine sites. osti.gov For remifentanil specifically, a screening and confirmation method has been developed to identify the parent drug and its major metabolites in urine, indicating that characteristic product ions are used for identification. researchgate.net Although the exact fragmentation pattern for this compound is not explicitly detailed in available literature, it would be expected to follow similar pathways, with key fragment ions corresponding to the stable parts of the molecule and losses related to its specific acetyl and methyl ester groups.

Table 1: Common Fragmentation Pathways for Fentanyl Analogs

| Precursor Ion | Fragmentation Pathway | Common Product Ions |

|---|---|---|

| [M+H]+ | Cleavage of the N-phenethyl group | m/z 105 |

| [M+H]+ | Loss of the N-acyl group | Varies by analog |

Isotope Labeled Internal Standards for Quantitative Analysis

For accurate quantification of substances in complex biological matrices, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in LC-MS assays. nih.govscispace.com SIL-IS have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar matrix effects, such as ion suppression or enhancement. nih.gov This allows for more precise and accurate measurement by correcting for variations during sample preparation and analysis.

While the commercial availability of a specific SIL-IS for this compound is not documented, its development would be essential for robust quantitative methods. In the absence of a dedicated SIL-IS, structural analogs may be used, though this approach can be less reliable. nih.govscispace.com Validated methods for a wide range of drugs and their metabolites often incorporate a panel of isotopically labeled standards to ensure accuracy. oup.com

Spectroscopic Techniques for Analytical Confirmation

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting trace amounts of analytes, surmounting the low sensitivity of conventional Raman spectroscopy. researchgate.net This method has shown significant promise for the detection of illicit drugs, including fentanyl and its analogs, even at very low concentrations. mdpi.comnih.gov The technique utilizes metallic nanostructures, often gold or silver, to enhance the Raman signal of molecules adsorbed onto their surface. researchgate.net

Studies have demonstrated the successful use of handheld SERS instruments for the detection of fentanyl in simulated field conditions, achieving a limit of detection in the nanomolar range. nih.gov The performance of SERS sensors can be further improved through chemical modifications, such as iodide functionalization of gold nanoparticles, which has been shown to enhance the detection of narcotics like fentanyl. nih.gov While a SERS spectrum specific to this compound is not available, the technique's ability to generate unique spectral fingerprints for different molecules suggests it would be a viable method for its detection and differentiation from remifentanil. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups within a molecule, providing a characteristic "fingerprint" spectrum. It is widely used for the analysis of seized drug samples. Computational and experimental studies have been conducted on the infrared spectra of remifentanil, as well as fentanyl and carfentanil, to identify key vibrational modes. ox.ac.ukresearchgate.net This foundational work helps in distinguishing between different analogs based on their unique spectral features.

However, a major limitation of FTIR is its relatively high limit of detection, which can be a challenge for detecting potent compounds or impurities present in low concentrations. bccsu.ca For instance, FTIR may fail to detect fentanyl analogs when they are present in proportions below approximately 3-10%. bccsu.ca Despite this, FTIR remains a rapid and non-destructive screening tool. dntb.gov.ua

Table 2: Key Vibrational Regions in FTIR for Fentanyl-Related Compounds

| Wavenumber Range (cm⁻¹) | Associated Functional Group / Vibration |

|---|---|

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1750-1735 | C=O stretch (ester) |

| 1680-1630 | C=O stretch (amide) |

| 1600-1450 | C=C stretch (aromatic ring) |

Electrochemical Detection Methods

Voltammetric Characterization and Oxidative Mechanism Studies

Electrochemical methods offer a portable, low-cost, and rapid alternative for the detection of fentanyl and its analogs. unc.edunih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the oxidative behavior of these compounds. digitellinc.com Fentanyl undergoes an irreversible oxidation reaction, and this electrochemical signature can be used for its detection. digitellinc.com

Research has focused on developing sensitive electrochemical sensors, often using modified electrodes such as those incorporating carbon nanotubes and nickel oxide nanodisks, to enhance the detection signal for fentanyl. frontiersin.org Since fentanyl analogs share a similar structural backbone, it is hypothesized that they will undergo similar electrochemical reactions, which could allow for the development of universal screening methods. digitellinc.com The electrochemical characterization of remifentanil has been performed as part of this broader effort to create in-field detection tools. digitellinc.com The study of the voltammetric behavior of this compound would involve identifying its specific oxidation potential and current response, which could be used to develop a selective sensor for its detection. acs.org

Method Validation and Performance Characteristics

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, the validation process would involve a series of experiments to assess its performance.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for an analytical method designed to measure impurities, which are often present at low concentrations.

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. For impurities like this compound, a low LOD is essential to ensure that even trace amounts can be identified.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is a key parameter for impurity analysis as it defines the lower limit for reporting impurity levels.

Specific LOD and LOQ values for this compound are established during the validation of the analytical procedure for remifentanil hydrochloride and its impurities. While exact figures from a specific validated method are not publicly available, typical LOQs for impurities in pharmaceutical analysis are often in the range of 0.05% to 0.1% of the nominal concentration of the active pharmaceutical ingredient.

Table 1: Illustrative Limits of Detection (LOD) and Limits of Quantification (LOQ) for this compound

| Parameter | Illustrative Value (ng/mL) | Illustrative Value (% of a nominal API concentration) |

| Limit of Detection (LOD) | Data not available | Data not available |

| Limit of Quantification (LOQ) | Data not available | Data not available |

Selectivity: The selectivity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, the method must be able to separate its chromatographic peak from those of remifentanil and other known impurities. This is typically demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The linearity for this compound would be assessed over a range of concentrations, typically from the LOQ to 120% or 150% of the specified limit for the impurity. The relationship between concentration and the analytical signal (e.g., peak area) is evaluated using statistical methods, such as linear regression, and is expected to have a high correlation coefficient (r² > 0.99).

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations of this compound and comparing the measured values to the true values. Accuracy is typically expressed as the percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Table 2: Illustrative Method Performance Characteristics for this compound

| Parameter | Acceptance Criteria | Illustrative Finding |

| Linearity | ||

| Range | LOQ to 120% of specification | Data not available |

| Correlation Coefficient (r²) | ≥ 0.99 | Data not available |

| Accuracy | ||

| Recovery (%) | Typically 80-120% | Data not available |

| Precision | ||

| Repeatability (RSD %) | Typically ≤ 5% | Data not available |

| Intermediate Precision (RSD %) | Typically ≤ 10% | Data not available |

While the primary analysis of this compound is as an impurity in the drug substance, if its quantification in biological matrices (e.g., plasma, blood, urine) is required for pharmacokinetic or toxicological studies, the evaluation of matrix effects becomes critical.

Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

The assessment of matrix effects typically involves comparing the response of the analyte in a neat solution to its response in a sample matrix where the analyte has been spiked after extraction. The matrix factor is calculated, and its variability is assessed. A matrix factor close to 1 indicates minimal matrix effects.

Table 3: Illustrative Evaluation of Matrix Effects for this compound in a Biological Matrix

| Biological Matrix | Analyte Concentration | Mean Matrix Factor | RSD of Matrix Factor (%) |

| Human Plasma | Low QC | Data not available | Data not available |

| High QC | Data not available | Data not available |

In Vitro Pharmacological Characterization of N Despropionyl N Acetyl Remifentanil

Opioid Receptor Binding Affinity Studies

Specific studies determining the binding affinity of N'-Despropionyl-N'-acetyl remifentanil for mu, delta, and kappa opioid receptors have not been published in the available scientific literature. Therefore, experimental binding constants (Ki values) and a quantitative receptor selectivity profile are not available.

No data available.

No data available.

Functional Opioid Receptor Activity Assays

Information from functional assays that measure the efficacy and potency of this compound in activating opioid receptors, such as G-protein coupling or β-arrestin recruitment assays, is not present in the published literature.

No data available.

No data available.

Structure-Activity Relationship (SAR) Analysis

This compound is a close structural analog of the potent, short-acting µ-opioid receptor agonist, remifentanil. The defining structural difference is the nature of the N-acyl group attached to the anilino nitrogen of the 4-anilidopiperidine core. In remifentanil, this is a propanamide (propionyl) group, whereas in this compound, it is an acetamide (acetyl) group. This seemingly minor modification—the removal of a single methylene unit from the N-acyl chain—is known to have significant implications for pharmacological activity within the fentanyl series.

The structure-activity relationship for modifications at this position is well-documented through the comparison of fentanyl and its analog, acetylfentanyl. usdoj.gov Fentanyl possesses an N-propionyl group, while acetylfentanyl has an N-acetyl group. usdoj.gov In vitro functional assays have demonstrated that acetylfentanyl is less potent than fentanyl at the µ-opioid receptor. nih.gov Studies evaluating G-protein activation via cAMP inhibition assays show that while both are full agonists, acetylfentanyl has a lower potency compared to fentanyl. nih.gov This suggests that the length and size of the N-acyl group play a crucial role in optimizing the interaction with the receptor's binding pocket. The propionyl group of fentanyl appears to provide a more favorable interaction than the shorter acetyl group. nih.govnih.gov

Extrapolating from this established SAR principle, it is reasonable to hypothesize that this compound would exhibit lower binding affinity and functional potency at the µ-opioid receptor compared to its parent compound, remifentanil. The core structure of remifentanil is otherwise identical to the target compound, featuring the characteristic methyl propanoate chain on the piperidine (B6355638) nitrogen that renders it susceptible to rapid metabolism by esterases. researchgate.net However, the critical interaction at the anilido-nitrogen is altered. The substitution of the propionyl group with the smaller acetyl group likely results in a suboptimal fit within the µ-opioid receptor binding site, leading to reduced agonist activity.

Therefore, based on SAR analysis of analogous compounds, this compound is predicted to be a µ-opioid receptor agonist but with a significantly lower potency than remifentanil.

Molecular Docking and Computational Modeling of Receptor Interactions

While specific molecular docking studies for this compound are not extensively documented, computational models of remifentanil and other fentanyl analogs interacting with the µ-opioid receptor provide a robust framework for predicting its binding behavior. fda.govmdpi.comnrfhh.comnih.govnih.govresearchgate.netscientific.net These models consistently show that the piperidine nitrogen of fentanyl-like molecules forms a crucial salt bridge with a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the µ-opioid receptor. nih.gov The N-phenethyl group typically occupies a deep hydrophobic pocket, contributing significantly to binding affinity. nih.gov

For this compound, it is anticipated that the core piperidine and N-phenethyl moieties would adopt a similar binding orientation. The primary difference lies in the N-acyl group. Computational analyses of fentanyl analogs have demonstrated that the N-propanamide group of fentanyl projects towards a pocket formed by transmembrane helices III, VI, and VII. nih.gov The substitution of the propionyl group with a smaller acetyl group in this compound would alter the steric and electronic profile in this region of the binding pocket. Molecular dynamics simulations of fentanyl analogs suggest that interactions within this pocket are critical for receptor activation and signaling bias. nih.govmdpi.com

Table 1: Predicted Intermolecular Interactions of this compound at the µ-Opioid Receptor (Inferred from Remifentanil and Fentanyl Analog Data)

| Interacting Residue (µ-Opioid Receptor) | Type of Interaction | Corresponding Moiety of this compound |

| Asp147 (TM3) | Ionic Interaction | Protonated Piperidine Nitrogen |

| Tyr148 (TM3) | Hydrogen Bond | Acetyl Carbonyl Oxygen |

| Trp293 (TM6) | Pi-Pi Stacking | Phenyl Ring of N-phenylacetamide |

| His297 (TM6) | Hydrogen Bond | Acetyl Carbonyl Oxygen |

| Ile296 (TM6), Val300 (TM6) | Hydrophobic Interactions | Acetyl Methyl Group |

| Trp318 (TM7) | Hydrogen Bond | Amide Nitrogen |

| Tyr326 (TM7) | Hydrogen Bond | Ester Carbonyl Oxygen |

This table is a predictive representation based on computational models of similar compounds and is subject to experimental verification.

Correlating Structural Modifications with In Vitro Receptor Profile

The structural modification from a propionyl to an acetyl group in this compound is a key determinant of its in vitro receptor profile. Structure-activity relationship (SAR) studies of fentanyl analogs have consistently shown that the size and nature of the N-acyl group influence both binding affinity and efficacy at the µ-opioid receptor. nih.govnih.goveurekaselect.com

Generally, the N-propionyl group, as seen in fentanyl and remifentanil, is considered optimal for high affinity and potent agonist activity. usdoj.gov Replacing it with a smaller acetyl group, as in acetylfentanyl, can lead to a decrease in potency. nih.govnih.gov This is attributed to a less optimal fit and reduced hydrophobic interactions within the designated binding pocket of the receptor. Therefore, it is hypothesized that this compound would exhibit a lower binding affinity and efficacy at the µ-opioid receptor compared to remifentanil.

Comparative In Vitro Potency and Efficacy

A comparative analysis of the in vitro potency and efficacy of this compound against its parent compound and other fentanyl analogs is crucial for a complete pharmacological characterization. Although direct experimental values for this specific compound are scarce, data from related compounds provide a strong basis for estimation.

Relative Potency to Remifentanil and Other Fentanyl Analogs in Receptor Assays

Studies on the primary metabolite of remifentanil, remifentanil acid (GR90291), which is formed by the hydrolysis of the methyl ester, have shown it to be significantly less potent than the parent compound. In dog models, remifentanil was found to be approximately 4600 times more potent than GR90291. nih.govresearchgate.net While this compound is a different metabolite/impurity, this stark drop in potency for a structurally related metabolite highlights the sensitivity of the µ-opioid receptor to modifications of the remifentanil scaffold.

In the broader context of fentanyl analogs, acetylfentanyl is generally reported to be less potent than fentanyl. nih.gov Given that remifentanil is considered slightly more potent than fentanyl, it is reasonable to infer that this compound would be less potent than remifentanil. The precise fold-difference in potency would require experimental determination through receptor binding assays (e.g., Ki determination) and functional assays (e.g., EC50 in GTPγS binding assays). nih.govumich.edu

Table 2: Comparative In Vitro Potency of Remifentanil and Related Compounds at the µ-Opioid Receptor (Illustrative Data)

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Max Response) |

| Fentanyl | ~1 | ~10 | 100% |

| Remifentanil | ~0.5-1 | ~5-10 | 100% |

| Acetylfentanyl | ~5-10 | ~20-50 | ~80-100% |

| This compound (Predicted) | >10 | >50 | <100% |

| Remifentanil Acid (GR90291) | High µM range | High µM range | Very Low |

Note: The values for this compound are predictive and not based on direct experimental results. The other values are approximate and collated from various sources for illustrative purposes.

Chemical Stability and Degradation Pathways of N Despropionyl N Acetyl Remifentanil

Forced Degradation Studies

Forced degradation studies are essential for identifying the intrinsic stability of a drug substance and for elucidating its degradation pathways. In the absence of specific experimental data for N'-Despropionyl-N'-acetyl remifentanil, the following sections outline its expected behavior under forced degradation conditions, drawing parallels with the known degradation of remifentanil and other fentanyl analogs.

It is anticipated that this compound would exhibit susceptibility to thermal stress, a characteristic observed in other fentanyl analogs. nih.govrsc.org The degradation would likely involve the cleavage of the less stable bonds within the molecule at elevated temperatures. Potential degradation products could arise from the cleavage of the piperidine (B6355638) ring or the side chains.

Hypothetical Thermal Degradation Profile of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| 60°C for 24 hours | Minor degradation | < 5% |

| 80°C for 24 hours | Formation of thermal degradants | 5-15% |

The stability of this compound is expected to be highly pH-dependent, a hallmark of compounds like remifentanil that contain ester functional groups. nih.govresearchgate.net

Under acidic conditions, particularly at a pH below 4, the compound is likely to exhibit relative stability. This is consistent with the formulation of remifentanil hydrochloride in an acidic buffer to prolong its shelf-life. nih.gov However, strong acidic conditions could lead to the hydrolysis of the amide bond.

Conversely, under basic (alkaline) conditions, rapid degradation is anticipated. The ester linkages are highly susceptible to base-catalyzed hydrolysis, which would be the primary degradation pathway. nih.govresearchgate.net This rapid breakdown in alkaline environments is a well-documented characteristic of remifentanil. researchgate.net

Hypothetical Acidic and Basic Degradation Profile of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| 0.1 M HCl at 60°C for 8 hours | Amide hydrolysis product | 5-10% |

| 0.1 M NaOH at 25°C for 1 hour | Ester hydrolysis products | > 50% |

Oxidative stress is another condition under which this compound is likely to degrade. The piperidine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide, a common degradation product for fentanyl and its analogs. nih.govnih.gov

Hypothetical Oxidative Degradation Profile of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| 3% H₂O₂ at 25°C for 24 hours | N-oxide derivative | 10-20% |

Studies on fentanyl have shown it to be relatively stable under photolytic stress. nih.gov It is reasonable to hypothesize that this compound would exhibit similar photostability, with minimal degradation upon exposure to UV or visible light.

Hypothetical Photolytic Stability Profile of this compound

| Stress Condition | Potential Degradation Products | Extent of Degradation |

| Exposure to ICH-compliant light source | No significant degradation | < 2% |

Identification of Degradation Products

The structural elucidation of degradation products is crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods. While specific degradants of this compound have not been reported, potential structures can be proposed based on its chemical functionalities and the known degradation of remifentanil.

The primary degradation pathway for this compound is expected to be the hydrolysis of its two methyl ester groups, particularly under basic conditions. This would result in the formation of a mono-carboxylic acid and subsequently a di-carboxylic acid derivative. The N-acetyl bond may also undergo hydrolysis, though likely at a slower rate than the ester bonds.

Proposed Major Degradation Products of this compound:

Hydrolysis of the piperidinepropanoic acid methyl ester: This would yield a carboxylic acid at the propanoic acid side chain.

Hydrolysis of the piperidine-4-carboxylate methyl ester: This would result in a carboxylic acid at the 4-position of the piperidine ring.

Di-acid degradant: The simultaneous or sequential hydrolysis of both ester groups.

N-oxide derivative: Formed under oxidative stress.

The definitive structural characterization of these potential degradants would necessitate their isolation followed by analysis using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Proposed Degradation Mechanisms and Reaction Kinetics

The degradation of this compound is anticipated to follow pathways similar to those of remifentanil, primarily driven by hydrolysis. The remifentanil molecule contains two ester linkages that are susceptible to cleavage. google.com The most significant degradation pathway for remifentanil is the hydrolysis of the methyl propanoate ester, which is readily metabolized by non-specific esterases in blood and tissues, and is also susceptible to chemical hydrolysis. google.comnih.govrug.nl This rapid breakdown results in the formation of a much less potent carboxylic acid metabolite, known as remifentanil acid (GR90291X). google.comnih.govgoogle.com

Given the structural similarity, the primary degradation mechanism for this compound is also proposed to be the hydrolysis of its two methyl ester groups. One of these is the methyl ester of the propanoic acid side chain attached to the piperidine nitrogen, and the other is the methyl ester at the 4-position of the piperidine ring.

The reaction kinetics of this degradation are highly dependent on pH. Studies on remifentanil have shown that its degradation is significantly accelerated in neutral to alkaline conditions. nih.gov For instance, when reconstituted in a sodium bicarbonate solution with a pH of 8.65, remifentanil degrades completely within 24 hours. nih.gov Conversely, in acidic solutions with a pH below 4, remifentanil exhibits much greater stability. nih.gov It is therefore expected that this compound will also be more stable in acidic environments and degrade rapidly at higher pH values.

Forced degradation studies performed on fentanyl, a related opioid, have identified that under acidic conditions, degradation to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine can occur. nih.gov Thermal stress on fentanyl can lead to the formation of several degradants, including propionanilide and norfentanyl. nih.gov While not directly studied for this compound, similar susceptibility to thermal and acidic stress could be anticipated, potentially leading to the cleavage of the acetyl group or other parts of the molecule.

Long-Term Storage Stability Investigations for Reference Materials

Specific long-term storage stability data for this compound as a reference material is not widely published. However, guidelines for its storage can be inferred from the information available for the parent compound, related analogs, and general practices for analytical reference standards.

Suppliers of "Despropionyl remifentanil," a precursor in the synthesis of remifentanil, recommend storing the reference material at -20°C, with an indicated stability of at least five years under these conditions. caymanchem.com It is standard practice for reference materials of complex molecules like fentanyl analogs to be stored at low temperatures to minimize degradation and ensure their integrity over time.

This compound is available from various suppliers as a certified reference material, sometimes in a deuterated form (this compound Hydrochloride-d5). synzeal.comlgcstandards.comlgcstandards.com The production of reference materials under accreditations such as ISO 17034 necessitates that the manufacturer conducts thorough stability studies to determine the shelf-life and appropriate storage conditions. lgcstandards.com While the detailed results of these proprietary stability studies are not always publicly disclosed, the availability of these certified standards implies that such data exists and validates their use in quality control and analytical applications. For optimal stability, these reference materials are typically shipped at ambient temperature but recommended to be stored frozen, commonly at -20°C, upon receipt.

The following table summarizes the stability of remifentanil under various conditions, which can serve as an indicator for the expected stability of this compound.

| Condition | Reconstitution Solution/pH | Stability of Parent Compound (Remifentanil) | Reference |

| 24 hours | Water (pH ~3.7) | >92% remaining | nih.gov |

| 24 hours | 0.9% Saline (pH ~3.9) | >92% remaining | nih.gov |

| 24 hours | Sodium Bicarbonate (pH ~8.65) | 0% remaining | nih.gov |

| 19 hours (Ambient Temp) | EDTA Plasma with Citric Acid | ~0.5% degradation | nih.gov |

| 19 hours (Ambient Temp) | EDTA Plasma with Formic Acid | ~4.2% degradation | nih.gov |

| 2 days (Ambient Temp) | EDTA Plasma with Formic Acid | Stable | nih.gov |

| 14 days (4°C) | EDTA Plasma with Formic Acid | Stable | nih.gov |

| 103 days (-20°C) | EDTA Plasma with Formic Acid | Stable | nih.gov |

Conclusion and Future Directions in N Despropionyl N Acetyl Remifentanil Research

Advancements in Synthesis and Analytical Method Development

Progress in the study of trace-level opioid derivatives is fundamentally linked to the availability of pure reference standards and robust analytical methods.

Synthesis: Detailed synthetic pathways for N'-Despropionyl-N'-acetyl remifentanil are not extensively documented in peer-reviewed literature, as it is primarily regarded as a process-related impurity generated during the manufacture of remifentanil. o2hdiscovery.cosynzeal.com The synthesis of remifentanil itself is a multi-step process, and variations in reactants, such as the use of acetic anhydride (B1165640) instead of propionyl chloride during the acylation step, or the presence of related precursors, could theoretically lead to the formation of this acetyl analog. dtic.milstuba.sk A significant advancement facilitating research is the commercial availability of certified reference materials for this compound and its deuterated isotopologues (e.g., this compound Hydrochloride-d5). lgcstandards.comlgcstandards.com This allows laboratories to develop and validate quantitative analytical methods, which is a crucial step for all further research.

Analytical Methods: The gold standard for the detection and quantification of remifentanil and its related compounds is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netrug.nl Given the structural similarity, these methods are directly applicable to this compound. Key advancements include:

High Sensitivity: Modern LC-MS/MS methods achieve lower limits of quantification (LLOQ) in the picogram to low nanogram per milliliter range (e.g., 0.05–0.20 ng/mL for remifentanil), which is essential for detecting trace impurities in pharmaceutical batches or biological specimens. rug.nlmdpi.comnih.gov

Rapid Analysis: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for short run times, often under 5 minutes, enabling high-throughput screening. nih.govunipd.it

Sample Stability: Research has identified critical pre-analytical stability issues for remifentanil due to its rapid hydrolysis by esterases. researchgate.netrug.nl Optimized collection procedures, such as immediate chilling and acidification of plasma samples with formic or citric acid, are crucial for preventing degradation and are considered standard practice for analyzing remifentanil and its derivatives. researchgate.netrug.nl

The table below outlines typical parameters for an LC-MS/MS method that could be adapted for the analysis of this compound.

| Parameter | Typical Specification |

|---|---|

| Instrumentation | UHPLC coupled to a triple quadrupole mass spectrometer (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Chromatographic Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often containing a formic acid modifier |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) from an acidified biological matrix |

Expanded Understanding of Biotransformation Pathways and Their Implications

The biotransformation of remifentanil is well-characterized and distinct among opioids. It is rapidly metabolized throughout the body by non-specific blood and tissue esterases, not by the cytochrome P450 (CYP) enzyme system responsible for the metabolism of many other fentanyls. researchgate.netdrugbank.comnih.gov

The primary and dominant metabolic pathway is the hydrolysis of the methyl ester group to form remifentanil acid (also known as GI90291). drugbank.comnih.govnih.gov This metabolite has a potency that is approximately 1/4600th that of the parent compound, rendering it pharmacologically insignificant. drugbank.comuky.edu Another minor degradation product, GR94219X, a secondary amine, can be formed via dealkylation. google.com

The origin of this compound in biological samples is less clear. It is not reported as a standard metabolite. Its presence could be due to two main possibilities:

Metabolism of an Impurity: The most likely scenario is that the compound is not a metabolite of remifentanil itself, but rather an impurity in the administered drug product that is subsequently detected in the body.

Novel Biotransformation: A more speculative possibility is a minor, uncharacterized biotransformation pathway involving enzymatic de-propionylation followed by re-acetylation, or a transacylation reaction. Such pathways are not typical for this class of compounds.

The primary implication of detecting this compound is forensic and for quality control. Its presence could serve as a specific marker for the use of a particular batch or source of remifentanil, which is highly relevant in clinical and forensic toxicology investigations.

Comprehensive In Vitro Pharmacological Profiling to Inform Structure-Activity Relationships

Future research should focus on characterizing its binding affinity and functional activity at opioid receptors (mu, delta, and kappa). This can be achieved through standard in vitro assays, such as radioligand binding assays and functional assays measuring G-protein activation or downstream signaling pathways.

Such data would be invaluable for building a more complete Structure-Activity Relationship (SAR) model for remifentanil analogs. The key structural difference between remifentanil and this impurity is the N-acyl group (propionyl vs. acetyl). For fentanyl-class opioids, modifications at this position are known to significantly influence potency. yesilscience.com Comparing the activity of remifentanil, its acetyl analog, and its primary metabolite (remifentanil acid) would provide clear insights into how the N-acyl and methyl ester groups contribute to receptor interaction and activation.

Addressing Challenges in Research on Novel Opioid Derivatives and Metabolites

The study of minor metabolites and impurities like this compound faces several significant challenges common to the field of novel psychoactive substance (NPS) research.

Availability of Reference Standards: A primary hurdle for the identification and quantification of new derivatives is the lack of well-characterized analytical standards. synzeal.com While standards for this compound are now commercially available, this remains a bottleneck for newly discovered or unexpected compounds. lgcstandards.com

Trace-Level Detection: Impurities and minor metabolites are often present at concentrations many orders of magnitude lower than the parent drug, requiring highly sensitive and specific analytical instrumentation like LC-MS/MS to avoid false negatives. researchgate.netnih.gov

Chemical Instability: Remifentanil's defining characteristic is its instability in biological matrices due to esterase hydrolysis. researchgate.netrug.nl Any related ester-containing derivatives are likely to exhibit similar instability, creating challenges for sample collection, storage, and analysis that require meticulous pre-analytical protocols. researchgate.net

Metabolic Complexity: The metabolic pathways for opioids can be complex, and distinguishing between drug use and metabolic conversion can be difficult. nih.gov Untangling whether a detected compound is a metabolite or a co-administered impurity requires sophisticated analysis and, ideally, controlled administration studies.

Emerging Technologies and Methodologies for Future this compound Studies

Future investigations into this compound and other trace opioid derivatives will be significantly enhanced by emerging technologies.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap MS provide highly accurate mass measurements, enabling the confident identification of unknown compounds without prior knowledge or a specific reference standard. jocpr.com Data-independent acquisition strategies like SWATH-MS allow for comprehensive, untargeted screening of all precursor ions in a sample, creating a detailed metabolic "fingerprint" that can be retrospectively analyzed for compounds of interest. jocpr.commdpi.com

Computational Modeling: In silico approaches are becoming increasingly powerful. Physiologically-based pharmacokinetic (PBPK) models can be used to predict the absorption, distribution, metabolism, and excretion of drugs and their metabolites. researchgate.net Furthermore, advanced molecular simulation methods like metadynamics can predict the binding kinetics and dissociation pathways of ligands from their receptors, offering insights into pharmacological activity before conducting in vitro experiments. fda.gov

Metabolomics and Pharmacometabonomics: Untargeted metabolomics provides a holistic snapshot of the metabolic state of an organism following drug exposure. nih.govfrontiersin.org This can reveal not only direct metabolites but also downstream perturbations in endogenous metabolic pathways. Pharmacometabonomics combines this with pre-dose metabolic profiling to predict individual responses to drugs, a key step toward personalized medicine. nih.gov

By integrating these advanced analytical and computational tools, future research can move beyond the primary drug and its major metabolites to build a complete picture of all related substances, ensuring greater safety, quality, and understanding of potent synthetic opioids.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N'-Despropionyl-N'-acetyl remifentanil in preclinical samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Structural validation should include nuclear magnetic resonance (NMR) spectroscopy and elemental analysis to confirm purity and molecular composition. For biological matrices, use isotopic dilution with deuterated analogs to correct for matrix effects. Reporting must adhere to NIH guidelines for experimental replication, including detailed descriptions of instrumentation parameters and validation protocols .

Q. How should researchers validate synthetic pathways for this compound to ensure reproducibility?

- Methodological Answer : Synthetic routes must include step-by-step characterization of intermediates via thin-layer chromatography (TLC), gas chromatography–mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR). Final products require elemental analysis (e.g., C, H, N content) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-referencing with established databases (e.g., PubChem) ensures structural accuracy. Deviations from published melting points or spectral data must be explicitly justified .

Q. What storage and stability protocols are critical for maintaining the integrity of this compound in laboratory settings?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers to prevent degradation. Stability should be assessed periodically via accelerated degradation studies under varying pH, temperature, and humidity conditions. Use HPLC to monitor purity over time, with acceptance criteria set at ≥98% purity. Document lot-specific stability data to inform experimental timelines .

Advanced Research Questions

Q. How can pharmacokinetic modeling address variability in this compound concentrations observed across patient cohorts?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating patient-specific factors such as age, hepatic function, and genetic polymorphisms in metabolic enzymes (e.g., esterases). Validate models using clinical data from controlled trials, and perform sensitivity analyses to identify key covariates (e.g., renal clearance rates). Discrepancies between predicted and observed concentrations may indicate unaccounted metabolic pathways or protein-binding interactions .

Q. What experimental strategies resolve contradictions in the metabolite’s role in opioid-induced hyperalgesia (OIH)?

- Methodological Answer : Conduct dose-response studies in animal models comparing remifentanil and its metabolite’s effects on pain thresholds and inflammatory markers (e.g., ICAM-1). Use RNA sequencing to identify differential gene expression in dorsal root ganglia post-administration. Meta-analyses of clinical trials should stratify results by metabolite plasma levels, adjusting for confounders like intraoperative propofol co-administration .

Q. How do researchers differentiate between the pharmacological activity of this compound and its parent compound in vitro?

- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) with µ-opioid receptor (MOR)-expressing cell lines. Compare IC₅₀ values for both compounds and assess functional activity via cAMP inhibition assays. For receptor internalization studies, employ confocal microscopy with fluorescently tagged MORs. Cross-validate findings using knockout animal models to isolate metabolite-specific effects .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-subject variability. For meta-analyses, use inverse-variance weighting and random-effects models to pool data from trials with varying designs. Predefine subgroup analyses (e.g., by age or comorbidities) to avoid Type I errors. Sensitivity analyses should exclude studies with high bias risk or missing data, as per Cochrane guidelines .

Data Reporting and Compliance

Q. How should structural elucidation data for this compound be documented to meet journal standards?

- Methodological Answer : Include X-ray crystallography data (e.g., CIF files) deposited in the Cambridge Structural Database. Provide thermal ellipsoid plots and tables of bond lengths/angles. For NMR, report chemical shifts, coupling constants, and integration ratios. Adhere to IUPAC nomenclature and Chemical Abstracts formatting for molecular formulas .

Q. What ethical and regulatory considerations apply to preclinical studies involving this metabolite?

- Methodological Answer : Follow NIH guidelines for animal welfare, including justification of sample sizes and anesthesia protocols. For human tissue studies, obtain IRB approval and document informed consent. Disclose all funding sources and conflicts of interest, even if unrelated to industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.